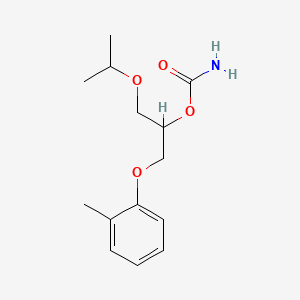
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as pesticides, as well as in the pharmaceutical industry for their medicinal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate typically involves the reaction of 1-isopropoxy-3-(o-tolyloxy)-2-propanol with a carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at low temperatures (0-5°C) to control the reaction rate.
Catalyst/Base: Use of bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Large-scale reactors: To handle bulk quantities.
Continuous flow systems: For efficient and consistent production.
Purification steps: Including crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate can undergo several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions might yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of primary or secondary alcohols.
Substitution: Various substituted carbamates or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development for its pharmacological properties.
Industry: Use in the formulation of pesticides or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, possibly inhibiting or activating certain processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Isopropoxy-3-(p-tolyloxy)-2-propanol carbamate
- 1-Isopropoxy-3-(m-tolyloxy)-2-propanol carbamate
- 1-Isopropoxy-3-(phenoxy)-2-propanol carbamate
Uniqueness
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is unique due to its specific structural configuration, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
64059-09-2 |
|---|---|
Fórmula molecular |
C14H21NO4 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
[1-(2-methylphenoxy)-3-propan-2-yloxypropan-2-yl] carbamate |
InChI |
InChI=1S/C14H21NO4/c1-10(2)17-8-12(19-14(15)16)9-18-13-7-5-4-6-11(13)3/h4-7,10,12H,8-9H2,1-3H3,(H2,15,16) |
Clave InChI |
DZJTUNPUCLMFDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(COC(C)C)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


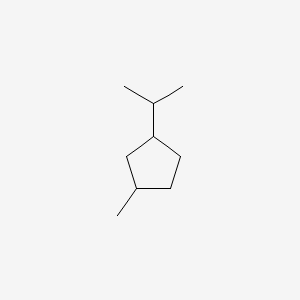
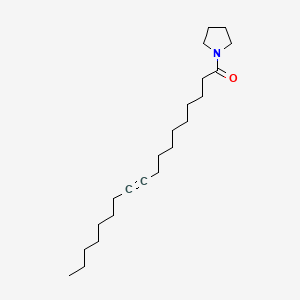
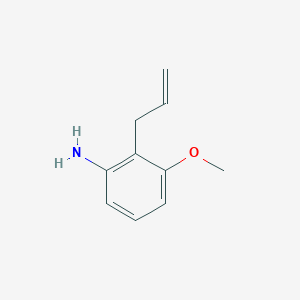
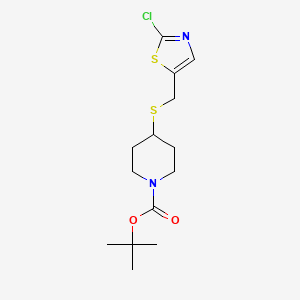
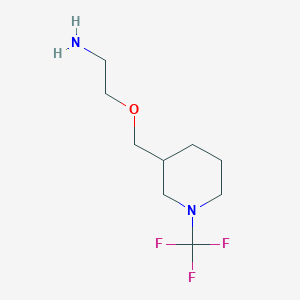
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
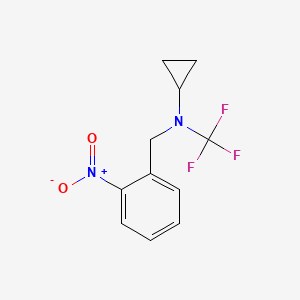
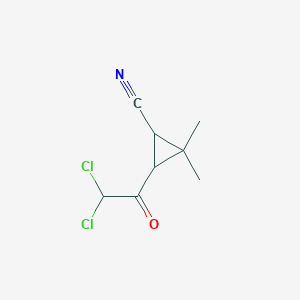
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

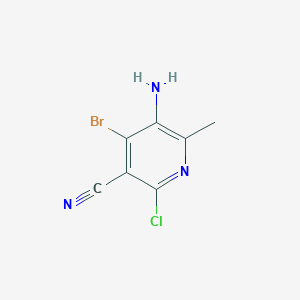
![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
